molecular formula C9H7F2NO3 B3025492 2-[(2,6-difluorobenzoyl)amino]acetic Acid CAS No. 66648-38-2

2-[(2,6-difluorobenzoyl)amino]acetic Acid

Cat. No.: B3025492
CAS No.: 66648-38-2
M. Wt: 215.15 g/mol
InChI Key: GKFLIRAXEAGJGO-UHFFFAOYSA-N
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Description

Significance and Context within Benzoylurea (B1208200) Analogues and Amino Acid Derivatives

The scientific interest in 2-[(2,6-difluorobenzoyl)amino]acetic acid stems from its hybrid structure. It is formally an N-acyl amino acid, created by forming an amide bond between the amino acid glycine (B1666218) and 2,6-difluorobenzoic acid. This structure places it within the broader categories of benzoylurea analogues and amino acid derivatives, both of which are rich fields of study.

The 2,6-difluorobenzoyl moiety is a key structural feature in a major class of insecticides known as benzoylphenylureas (BPUs). wikipedia.orgjeb.co.in These compounds act as insect growth regulators by inhibiting the synthesis of chitin (B13524), a crucial component of the insect exoskeleton. wikipedia.orgresearchgate.net This disruption of the molting process is lethal to the larval stages of many insect pests. jeb.co.in The 2,6-difluoro substitution pattern is particularly notable as it is present in diflubenzuron (B1670561), the first commercialized BPU insecticide. benthamdirect.com Beyond their agricultural importance, benzoylurea derivatives have demonstrated significant potential in other biological contexts. Recent research has uncovered their activity as antiproliferative agents for cancer therapy. nih.govubaya.ac.id Certain analogues, particularly those with a halogen substitution on the phenyl ring, have shown potent activity against various human tumor cell lines by inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis. acs.orgnih.gov Furthermore, studies have shown that benzoylurea compounds derived from 2,6-difluorobenzamide (B103285) can possess notable antifungal and antibacterial properties. mdpi.com

The second component, the amino acid derivative aspect, is fundamental to medicinal chemistry. numberanalytics.comacs.org Amino acids are the building blocks of proteins, and their derivatives are widely used to create novel therapeutic agents. numberanalytics.com Modifying molecules by attaching amino acids—a process that creates amino acid conjugates or derivatives—can enhance or alter their biological and physical properties. nbinno.com This strategy is employed to improve solubility, modify transport across biological membranes, and create peptidomimetics or prodrugs. numberanalytics.comnbinno.com Glycine, being the simplest amino acid, is often used as a linker or carrier to modify the pharmacokinetic profile of a parent molecule. nih.gov

The combination of these two functionalities in one molecule suggests that this compound could be explored for a range of biological activities, leveraging the established insecticidal, anticancer, and antimicrobial potential of the benzoylurea scaffold while utilizing the biocompatibility and modulating properties of the glycine tail.

Biological Activity of Selected Benzoylurea Analogues

Compound Class/Activity Target/Organism Reported Activity Metric
Diflubenzuron Insecticide Various insect larvae Chitin synthesis inhibitor wikipedia.orgnih.gov
Hexaflumuron Insecticide Spodoptera exigua (Beet armyworm) More toxic than Chlorfluazuron nih.gov
Lufenuron Insecticide Various insect pests Largest selling BPU in 2016 wikipedia.org
Compound 14b Anticancer Agent Human tumor cell lines (e.g., hepatoma, leukemia) IC₅₀ values between 0.01 and 0.30 µM acs.orgnih.gov

| Compound 4l | Antifungal Agent | Rhizoctonia solani | EC₅₀ value of 5.21 µg/mL mdpi.com |

Historical Perspective of Related Compounds in Academic Inquiry

The study of compounds related to this compound has distinct and significant histories in both agricultural and medicinal science.

The story of benzoylurea insecticides began with a serendipitous discovery at Philips-Duphar in the early 1970s. wikipedia.org While investigating metabolites of the herbicide dichlobenil, researchers synthesized a compound, DU19111, that unexpectedly showed insecticidal properties rather than herbicidal action. jeb.co.in This pivotal finding led to a focused research program that resulted in the synthesis of diflubenzuron and its commercialization in 1975 as the first BPU insecticide. wikipedia.org This discovery opened a new frontier in pest control, establishing a class of compounds that did not directly kill insects but rather interfered with their development. wikipedia.orgjeb.co.in Over the following decades, thousands of benzoylurea derivatives have been synthesized, leading to the commercialization of at least 15 such compounds and making them a cornerstone of integrated pest management programs. researchgate.netnih.govacs.org

The academic inquiry into amino acid derivatives has a much longer history, dating back to the early 20th century with the initial investigation into the structure and function of amino acids and proteins. numberanalytics.com This fundamental biochemical research laid the groundwork for understanding their central role in life processes. The discovery that amino acids could be modified to create compounds with new functions led to their widespread application in drug development. numberanalytics.comamerigoscientific.com A prominent early example is L-DOPA, a derivative of tyrosine, which was developed to treat Parkinson's disease. amerigoscientific.com This historical success underscored the immense therapeutic potential of using amino acid derivatives to treat a wide array of diseases, a principle that has become a central tenet of modern medicinal chemistry. nbinno.comamerigoscientific.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,6-difluorobenzoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO3/c10-5-2-1-3-6(11)8(5)9(15)12-4-7(13)14/h1-3H,4H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFLIRAXEAGJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383911
Record name 2,6-Difluorohippuric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66648-38-2
Record name 2,6-Difluorohippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2,6-difluorophenyl)formamido]acetic acid
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Synthetic Methodologies for 2 2,6 Difluorobenzoyl Amino Acetic Acid and Its Analogues

Classical Synthetic Routes to the 2-[(2,6-Difluorobenzoyl)amino]acetic Acid Core Structure

The fundamental approach to synthesizing this compound involves the formation of a stable amide bond between a 2,6-difluorobenzoyl moiety and a glycine (B1666218) or glycine equivalent. This is typically achieved through well-established amide bond formation strategies and requires the synthesis of the necessary precursors.

Amide Bond Formation Strategies

The direct acylation of glycine with a reactive derivative of 2,6-difluorobenzoic acid is the most common method for constructing the core structure of this compound.

One of the most widely used methods is the Schotten-Baumann reaction . wikipedia.orgiitk.ac.inbyjus.comlscollege.ac.inorganic-chemistry.org This reaction involves the treatment of an amine with an acid chloride in the presence of a base. wikipedia.orgiitk.ac.inbyjus.comlscollege.ac.inorganic-chemistry.org In the context of synthesizing this compound, glycine (or its ester derivative) is reacted with 2,6-difluorobenzoyl chloride. The reaction is typically carried out in a two-phase system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous basic solution (such as sodium hydroxide). wikipedia.orglscollege.ac.in The base serves to neutralize the hydrochloric acid that is generated during the reaction, which drives the equilibrium towards the formation of the amide product. byjus.comorganic-chemistry.org

Another prevalent strategy involves the use of peptide coupling reagents . peptide.comuni-kiel.debachem.comuniurb.ityoutube.com These reagents are designed to activate the carboxylic acid group of 2,6-difluorobenzoic acid, making it more susceptible to nucleophilic attack by the amino group of glycine. A variety of coupling reagents are available, each with its own advantages. Common examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.combachem.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). peptide.combachem.com These reagents facilitate the formation of the amide bond under mild conditions and are widely employed in both solution-phase and solid-phase synthesis. bachem.com

Table 1: Comparison of Common Amide Bond Formation Strategies
StrategyKey ReagentsTypical ConditionsAdvantagesDisadvantages
Schotten-Baumann Reaction2,6-Difluorobenzoyl chloride, Glycine, Aqueous base (e.g., NaOH)Biphasic system (e.g., Dichloromethane/Water)Simple, cost-effective, high yield.Use of corrosive acyl chloride, potential for side reactions.
Peptide Coupling Reagents2,6-Difluorobenzoic acid, Glycine, Coupling reagent (e.g., DCC, HBTU), Base (e.g., DIPEA)Anhydrous organic solvent (e.g., DMF, CH2Cl2)Mild reaction conditions, high yields, low racemization (with additives).Higher cost of reagents, byproducts can be difficult to remove.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target compound relies on the availability of high-quality precursors. The key starting materials are 2,6-difluorobenzoic acid or its derivatives and glycine or its protected forms.

2,6-Difluorobenzoyl chloride is a crucial precursor for the Schotten-Baumann reaction. It can be synthesized from 2,6-difluorobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Glycine and its derivatives , such as glycine methyl ester hydrochloride, are the other essential building blocks. wikipedia.orgpatsnap.comnih.govgoogle.comchemicalbook.com Glycine methyl ester hydrochloride can be prepared by treating glycine with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. wikipedia.orgpatsnap.comnih.govgoogle.comchemicalbook.com The esterification of the carboxylic acid group of glycine can prevent side reactions and improve solubility in organic solvents during the coupling reaction. The hydrochloride salt form enhances the stability of the glycine ester. wikipedia.org

Functional group interconversions may be necessary to introduce or modify functional groups on the precursors to facilitate the synthesis or to prepare analogues. For instance, the carboxylic acid of 2,6-difluorobenzoic acid can be converted to an ester or an anhydride (B1165640) to modulate its reactivity. Similarly, the amino group of glycine can be protected with a suitable protecting group (e.g., Boc, Fmoc) to prevent unwanted side reactions, especially when other functional groups are present in the molecule.

Advanced and Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound, where the α-carbon of the amino acid moiety is a stereocenter, requires the use of advanced stereoselective synthetic methods. These methods are crucial for obtaining enantiomerically pure compounds, which is often a prerequisite for their application in pharmacology and materials science.

Asymmetric Synthesis Approaches for α-Amino Acid Moieties

A variety of methods have been developed for the asymmetric synthesis of α-amino acids, which can be adapted for the synthesis of chiral analogues of this compound. ineosopen.orgacs.orgmdpi.comrsc.org These approaches aim to control the stereochemistry at the α-carbon during the formation of the amino acid backbone.

One common strategy is the asymmetric hydrogenation of a prochiral precursor, such as an α,β-dehydroamino acid derivative. acs.org This method utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver hydrogen to one face of the double bond preferentially, leading to the formation of one enantiomer in excess.

Another approach is the asymmetric alkylation of a glycine enolate equivalent. In this method, a chiral auxiliary is attached to the glycine molecule to create a chiral substrate. Deprotonation of the α-carbon generates a chiral enolate, which then reacts with an electrophile from the less sterically hindered face, resulting in a diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched α-amino acid.

Utilization of Chiral Auxiliaries and Catalytic Enantioselective Methods

Chiral auxiliaries play a pivotal role in the asymmetric synthesis of α-amino acids. nih.govrsc.orgnih.goviupac.orgingentaconnect.com These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. nih.gov Examples of chiral auxiliaries used in amino acid synthesis include Evans' oxazolidinones, Oppolzer's camphorsultams, and Schöllkopf's bis-lactim ethers. nih.gov The choice of the chiral auxiliary can significantly influence the diastereoselectivity of the reaction.

Catalytic enantioselective methods offer a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. acs.orgnih.govchemrxiv.org These methods employ a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. In addition to asymmetric hydrogenation, other catalytic enantioselective methods for α-amino acid synthesis include phase-transfer catalysis for the alkylation of glycine derivatives and metal-catalyzed additions to imines. acs.org The development of novel chiral catalysts and catalytic systems continues to be an active area of research, providing access to a wide range of enantiomerically pure α-amino acids. acs.org

Table 2: Overview of Stereoselective Synthesis Strategies
MethodPrincipleKey ComponentsStereochemical Control
Asymmetric HydrogenationStereoselective reduction of a prochiral enamide.Prochiral precursor, Chiral transition metal catalyst (e.g., Rh, Ru with chiral ligands).Facial selectivity in hydrogen delivery.
Chiral Auxiliary-Mediated AlkylationDiastereoselective alkylation of a glycine enolate equivalent.Glycine derivative, Chiral auxiliary, Base, Electrophile.Steric hindrance from the chiral auxiliary directs the approach of the electrophile.
Catalytic Enantioselective Phase-Transfer CatalysisEnantioselective alkylation of a glycine imine derivative.Glycine imine, Chiral phase-transfer catalyst, Base, Alkylating agent.Formation of a chiral ion pair with the catalyst.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To explore the biological activity or material properties of this compound, a variety of analogues are often synthesized and evaluated. This process, known as a structure-activity relationship (SAR) study, involves systematically modifying different parts of the molecule to understand how these changes affect its function. nih.govnih.gov

Derivatization can be performed at several positions on the this compound scaffold:

The Aromatic Ring: The 2,6-difluoro substituents on the benzoyl ring can be replaced with other halogen atoms or with different electron-withdrawing or electron-donating groups to probe the electronic requirements for activity.

The Amide Linkage: The amide bond itself is generally stable, but modifications to the N-H proton or the carbonyl group could be explored, though this is less common.

The α-Carbon of the Amino Acid: For chiral derivatives, the stereochemistry at the α-carbon is a critical parameter to investigate. Additionally, the hydrogen atom at the α-position can be replaced with various alkyl or functionalized side chains to explore the steric and electronic requirements of the binding pocket or active site.

The synthesis of these derivatives often employs the same fundamental reactions described in the previous sections, with the use of appropriately substituted precursors. For example, to synthesize analogues with different substituents on the aromatic ring, the corresponding substituted benzoyl chlorides would be used in the acylation step. To introduce different side chains on the α-carbon, a range of electrophiles would be used in the alkylation of a glycine enolate equivalent. The resulting library of compounds can then be screened to identify key structural features responsible for the desired activity, guiding the design of more potent or selective molecules. nih.govnih.govscielo.org.mxmdpi.comresearchgate.netnih.govresearchgate.netwur.nl

Modification of the 2,6-Difluorobenzoyl Moiety

One established method involves the reaction of a substituted benzoyl chloride with the methyl ester of glycine. For instance, various analogues can be prepared by starting with different commercially available or synthesized benzoic acids. The carboxylic acid is typically converted to the more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is then reacted with glycine methyl ester hydrochloride in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the HCl generated and facilitate the amide bond formation. The resulting ester is subsequently hydrolyzed, usually under basic conditions with a reagent like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by acidification to yield the desired N-benzoyl glycine analogue.

This modular approach allows for the introduction of a wide array of substituents onto the phenyl ring. Researchers have systematically replaced the fluorine atoms or introduced additional groups at other positions (3, 4, and 5) of the benzoyl moiety. These modifications are instrumental in studying how electronic and steric effects of the substituents influence the compound's properties.

Table 1: Examples of Analogues with Modified 2,6-Difluorobenzoyl Moiety

Compound ID R1 R2 R3 R4
1a F H H H
1b Cl H H H
1c Br H H H
1d H F H H
1e H Cl H H

Modifications of the Glycine/Amino Acid Scaffold

By replacing glycine with other natural or unnatural amino acids, a diverse library of analogues can be generated. For example, using the methyl or ethyl esters of amino acids such as alanine, valine, leucine, or phenylalanine in the coupling reaction with 2,6-difluorobenzoyl chloride leads to the corresponding N-(2,6-difluorobenzoyl) amino acid derivatives after ester hydrolysis. This approach is highly versatile and has been widely used to explore the impact of different side chains (R-groups) on the properties of the resulting molecules.

The choice of amino acid can introduce variations in stereochemistry, lipophilicity, and steric bulk. For instance, the use of chiral amino acids like L-alanine or D-alanine can lead to diastereomeric products whose distinct spatial arrangements can be crucial for their biological interactions. The synthesis generally proceeds via the Schotten-Baumann reaction conditions, where the amino acid ester hydrochloride is reacted with the acyl chloride in a biphasic system or in the presence of a suitable base in an organic solvent.

Recent advancements in synthetic chemistry also allow for more complex modifications of the amino acid backbone itself, such as the introduction of non-proteinogenic amino acids or the incorporation of functionalities into the side chain. These advanced synthetic routes provide access to a wider range of structural diversity, enabling a more detailed exploration of the chemical space around the parent compound.

Table 2: Examples of Analogues with Modified Amino Acid Scaffold

Compound ID Amino Acid Scaffold R-Group
2a Glycine -H
2b Alanine -CH₃
2c Valine -CH(CH₃)₂
2d Phenylalanine -CH₂Ph
2e (2-thienyl)alanine -CH₂-Thiophene

Crystallographic and Conformational Analysis

Single Crystal X-ray Diffraction Studies of 2-[(2,6-Difluorobenzoyl)amino]acetic Acid and Related Compounds

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces that dictate the crystal packing.

In related structures, such as N-(4-Cyanophenyl)-2,6-difluorobenzamide, the amide plane is significantly twisted with respect to the benzene (B151609) rings. nih.gov A similar non-planar conformation is likely for the title compound, driven by the steric hindrance from the ortho-fluorine atoms. This twisting would minimize repulsive interactions between the carbonyl oxygen and the fluorine substituents.

Table 1: Crystallographic Data for Related 2,6-Difluorobenzamide (B103285) Derivatives
CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
N-(4-Cyanophenyl)-2,6-difluorobenzamideMonoclinicP21/cN—H···O, C—H···F nih.gov
2,6-Difluoro-N-(prop-2-ynyl)benzamideMonoclinicP21/cN—H···O, C—H···F nih.govresearchgate.net

Hydrogen bonds are the primary directional forces that govern the supramolecular assembly of N-acyl amino acids in the solid state. For this compound, the carboxylic acid and amide functionalities provide both hydrogen bond donors (N-H and O-H) and acceptors (C=O and O-H).

It is highly probable that the carboxylic acid groups will form strong O—H···O hydrogen bonds, leading to the formation of centrosymmetric dimers, a common motif in carboxylic acid crystal structures. These dimers can then be further interconnected through N—H···O hydrogen bonds involving the amide group and either the carbonyl or hydroxyl oxygen of the carboxylic acid of a neighboring molecule. This would result in the formation of extended chains or sheets. khanacademy.org

The crystal packing of amino acids is often characterized by layers of hydrophilic and hydrophobic regions. rsc.org A similar layered arrangement can be postulated for the title compound, where the hydrogen-bonded networks of the polar amide and carboxylic acid groups form hydrophilic layers, and the 2,6-difluorophenyl rings segregate into hydrophobic layers.

Spectroscopic Investigations of Molecular Structure (NMR, IR, UV, Mass Spectrometry for structural elucidation)

Spectroscopic methods provide complementary information to X-ray diffraction for structural elucidation, offering insights into the electronic structure, functional groups, and molecular connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure. In the ¹H NMR spectrum of this compound, characteristic signals would be expected for the protons of the glycine (B1666218) methylene (B1212753) group, the amide N-H proton, the carboxylic acid O-H proton, and the aromatic protons of the difluorophenyl ring. The coupling patterns of the aromatic protons would be indicative of the 2,6-disubstitution pattern. Temperature-dependent NMR studies on related N-acyl aminoethylglycine derivatives have been used to study the dynamics of cis-trans isomerism around the amide bond. beilstein-journals.org

Infrared (IR) Spectroscopy: The IR spectrum provides information about the vibrational modes of the functional groups present in the molecule. Key absorption bands for this compound would include:

A broad O-H stretching vibration for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

An N-H stretching vibration for the amide group around 3300 cm⁻¹.

A strong C=O stretching vibration for the carboxylic acid around 1700-1725 cm⁻¹.

A strong C=O stretching vibration for the amide (Amide I band) around 1650-1680 cm⁻¹.

An N-H bending vibration (Amide II band) around 1520-1550 cm⁻¹.

Ultraviolet (UV) Spectroscopy: The UV spectrum is determined by the electronic transitions within the molecule. The 2,6-difluorobenzoyl chromophore is expected to exhibit characteristic absorption bands in the UV region. The primary absorption is likely due to π→π* transitions within the aromatic ring. The position and intensity of these bands can be influenced by the solvent polarity and the substitution on the aromatic ring. researchgate.netuj.edu.plmicrospectra.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would be expected in the mass spectrum. Fragmentation would likely involve cleavage of the amide bond and the loss of small molecules such as water and carbon monoxide. Electron ionization mass spectrometry data for the related compound, Glycine, N-(2,6-difluorobenzoyl)-, methyl ester, shows a clear molecular ion peak and characteristic fragmentation patterns that can be used to infer the fragmentation of the title compound. nist.gov

Table 2: Expected Spectroscopic Data for this compound
Spectroscopic TechniqueExpected Key Features
¹H NMRSignals for aromatic, amide, methylene, and carboxylic acid protons.
¹³C NMRResonances for carbonyl, aromatic, and aliphatic carbons.
IRCharacteristic stretching and bending vibrations for O-H, N-H, C=O (acid and amide), and C-F bonds.
UVAbsorption bands corresponding to π→π* transitions of the aromatic ring.
Mass SpectrometryMolecular ion peak and fragmentation pattern consistent with the structure.

Mechanistic Investigations of Biological Activity in Preclinical Models

Molecular Interactions with Biological Targets

While the primary application of benzoylphenylureas is in insect control, derivatives of this chemical class have been investigated for other biological activities, including enzyme inhibition. Studies have explored the effects of novel benzoylphenylurea (B10832687) derivatives on the activity of DNA polymerase alpha. One study found that certain BPU derivatives could inhibit the activity of this key enzyme involved in DNA replication. For example, the parent compound NSC624548 (HO-221) was shown to inhibit calf thymus DNA polymerase alpha activity. However, specific inhibitory activities of 2-[(2,6-difluorobenzoyl)amino]acetic acid against viral enzymes such as HIV-1 Reverse Transcriptase or HCV Polymerase are not extensively documented in the reviewed literature.

The precise molecular target of benzoylphenylureas in the inhibition of chitin (B13524) synthesis has been a subject of extensive research. For many years, the leading hypothesis was that these compounds interact with an insect-specific sulfonylurea receptor (SUR). researchgate.netnih.govbenthamdirect.com This receptor, a member of the ATP-binding cassette (ABC) transporter family, was thought to be involved in the transport of chitin precursors across cell membranes. researchgate.net According to this model, the binding of benzoylphenylureas to the SUR disrupts this transport, leading to a depletion of the building blocks necessary for chitin polymerization at the site of synthesis.

However, more recent evidence has challenged this model and proposed a more direct mechanism of action. Research using genome-editing techniques in Drosophila melanogaster has provided compelling evidence that the primary target of benzoylureas is the enzyme chitin synthase 1 (CHS1) itself. pnas.org A specific mutation (I1042M) in the CHS1 gene was found to confer high levels of resistance to various benzoylphenylurea insecticides. pnas.org This suggests a direct interaction between the compound and the chitin synthase enzyme, thereby inhibiting its catalytic activity. While the sulfonylurea receptor was initially a strong candidate, some studies have shown that it is not essential for cuticle formation, lending further support to the chitin synthase inhibition model. pnas.org

Derivatives of the benzoylphenylurea scaffold have been synthesized and evaluated for their potential as anti-proliferative agents against various cancer cell lines. These investigations provide mechanistic insights into the broader biological potential of this chemical class beyond insect control.

Several studies have demonstrated that certain benzoylphenylurea analogs exhibit significant cytotoxic activity against human tumor cell lines. For instance, a series of pyrazoloxyphenyl benzoyl urea (B33335) derivatives were evaluated, with some compounds showing 50-100 times greater antitumor activity than the commercial drug Cisplatin against cell lines such as A-549 (lung carcinoma), SKOV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF-498 (CNS cancer), and HCT-15 (colon cancer). neb.com Another study on novel benzoylphenylurea analogs reported significant cytotoxicity in Hep2 (larynx carcinoma) cells.

The proposed mechanisms for these anti-proliferative effects are varied. One study on a novel benzoylurea (B1208200) derivative, SUD, demonstrated that it could inhibit the migration of human breast cancer (MCF-7) and gastric cancer (BGC-823) cells. The mechanism was linked to the inhibition of the TRPM7 (Transient Receptor Potential Melastatin 7) channel, a cation channel involved in cancer cell proliferation and migration. SUD was found to reduce TRPM7 expression through the PI3K/Akt signaling pathway. Additionally, some benzoylphenylurea derivatives have been shown to inhibit tubulin polymerization, a mechanism that disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.

The table below summarizes the reported anti-proliferative activities of selected benzoylphenylurea derivatives against various cancer cell lines.

Compound ClassCell LineCancer TypeReported Activity
Pyrazoloxyphenyl Benzoyl Urea DerivativesA-549Lung CarcinomaCytotoxic
Pyrazoloxyphenyl Benzoyl Urea DerivativesSKOV-3Ovarian CancerCytotoxic
Pyrazoloxyphenyl Benzoyl Urea DerivativesSK-MEL-2MelanomaCytotoxic
Pyrazoloxyphenyl Benzoyl Urea DerivativesXF-498CNS CancerCytotoxic
Pyrazoloxyphenyl Benzoyl Urea DerivativesHCT-15Colon CancerCytotoxic
Benzoylphenylurea AnalogsHep2Larynx CarcinomaSignificant Cytotoxicity
Benzoylphenylurea Analog (SUD)MCF-7Breast CancerInhibition of Migration
Benzoylphenylurea Analog (SUD)BGC-823Gastric CancerInhibition of Migration

Influence on Amino Acid Metabolism Pathways in Model Organisms

Comprehensive searches of available scientific literature and research databases did not yield specific studies investigating the influence of this compound on amino acid metabolism pathways in preclinical models. Consequently, there is no detailed research findings or data available to present on this specific topic.

Further research is required to elucidate the potential effects of this compound on the intricate network of amino acid synthesis, degradation, and interconversion within biological systems. Such studies would be essential to understand its mechanism of action and its broader physiological and toxicological implications.

Structure Activity Relationship Sar and Structure Based Design Principles

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of compounds centered around the 2-[(2,6-difluorobenzoyl)amino]acetic acid scaffold is intrinsically linked to a set of key pharmacophoric features. These features are the essential three-dimensional arrangement of atoms or groups of atoms required for a specific biological interaction, in this case, primarily the inhibition of the bacterial cell division protein FtsZ.

The core pharmacophore can be broken down into three main components:

The 2,6-difluorobenzoyl moiety: This is arguably the most critical part of the pharmacophore. The aromatic ring provides a scaffold for hydrophobic interactions within the binding pocket of the target protein.

The amide linkage (-CONH-): This group is essential for the compound's activity. It acts as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the target's binding site. Structure-activity relationship studies on related benzamide (B126) derivatives have shown that replacing the amide with other linkers, such as a sulfonamide, is highly detrimental to activity.

The acetic acid portion (-CH₂COOH): While much of the available research focuses on analogues where this part is replaced, the glycine (B1666218) moiety in the parent compound serves as a flexible linker. The carboxylic acid group provides a key site for hydrogen bonding and potential ionic interactions. In broader studies of N-acylglycine derivatives, the glycine unit is often used to connect different molecular fragments, providing flexibility that can allow for optimal positioning of other key interacting groups within a binding site. acs.orgiris-biotech.de

Impact of Fluorine Substitution on Molecular Recognition and Efficacy

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and biological properties. In the case of this compound, the two fluorine atoms at the 2 and 6 positions of the benzoyl ring have a profound impact on its molecular recognition and efficacy.

Conformational Control: One of the most significant effects of the ortho-difluoro substitution is the restriction of the rotation around the Ar-C(O) bond. This steric hindrance forces the amide group out of the plane of the aromatic ring, resulting in a non-planar, twisted conformation. This specific three-dimensional shape is believed to be the bioactive conformation that fits optimally into the binding site of FtsZ. Comparative studies with non-fluorinated or mono-fluorinated benzamides show a marked decrease in activity, underscoring the importance of this fluorine-induced conformational lock.

Enhanced Binding Interactions: Fluorine atoms are highly electronegative and can participate in various non-covalent interactions, including dipole-dipole interactions and, in some contexts, weak hydrogen bonds (C-F···H-X). The electron-withdrawing nature of the fluorine atoms also influences the electronic properties of the aromatic ring and the adjacent amide group, potentially enhancing interactions with the target protein.

Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This makes the aromatic ring less susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and bioavailability of the compound.

The collective impact of these factors results in a molecule with enhanced potency and a more favorable pharmacokinetic profile compared to its non-fluorinated counterparts.

Design Principles for Novel Analogues with Modulated Biological Profiles

The 2,6-difluorobenzamide (B103285) scaffold has served as a foundation for the design of numerous potent antibacterial agents targeting FtsZ. The design principles for creating novel analogues with modulated biological profiles are largely based on modifications to the portion of the molecule corresponding to the aminoacetic acid.

Modification of the Linker: The glycine unit in this compound acts as a simple, flexible linker. Design strategies can involve replacing glycine with other natural or unnatural amino acids. This can influence several properties:

Stereochemistry: Introducing a chiral center by using amino acids other than glycine can lead to stereospecific interactions with the target, potentially increasing potency and selectivity.

Flexibility and Rigidity: Using more constrained amino acids (e.g., proline) or longer, more flexible ones can alter the conformational freedom of the molecule, which may be beneficial for optimizing binding.

Physicochemical Properties: The side chain of the amino acid can be modified to tune solubility, lipophilicity, and cell permeability. For instance, incorporating polar side chains could enhance aqueous solubility, while non-polar side chains could improve membrane penetration.

Replacement of the Carboxylic Acid: The terminal carboxylic acid can be replaced with other functional groups to explore different binding interactions or to act as bioisosteres. For example, tetrazoles are common bioisosteres for carboxylic acids. Esterification of the carboxylic acid can produce prodrugs with improved cell permeability.

Elaboration into More Complex Heterocycles: A highly successful strategy in the development of FtsZ inhibitors has been the replacement of the aminoacetic acid moiety with various heterocyclic rings. This has led to compounds with significantly enhanced antibacterial activity and a broader spectrum of activity. The general design principle involves connecting the 2,6-difluorobenzamide core via a flexible linker (often a methylenoxy bridge) to a substituted heterocyclic or aromatic ring system. This "eastern" part of the molecule can be varied to optimize interactions with a hydrophobic pocket in the FtsZ protein.

The following table provides examples of how modifications to the core 2,6-difluorobenzamide scaffold have influenced antibacterial activity, demonstrating the application of these design principles.

Compound IDModification from Core ScaffoldTarget OrganismMIC (µg/mL)Reference
PC190723 Aminoacetic acid replaced by a thiazolopyridine moietyStaphylococcus aureus1 nih.gov
TXA709 Prodrug of a PC190723 analogueMethicillin-resistant S. aureus (MRSA)0.5-1 nih.gov
Compound 7 Aminoacetic acid replaced by a 3-chloroalkoxy-substituted phenyl groupBacillus subtilis0.25-1 nih.gov
Compound 12 Aminoacetic acid replaced by a 3-bromoalkoxy-substituted phenyl groupBacillus subtilis0.25-1 nih.gov
Compound 17 Aminoacetic acid replaced by a 3-alkyloxy-substituted phenyl groupBacillus subtilis0.25-1 nih.gov

Metabolism and Environmental Fate in Non Human Biological Systems

Metabolic Pathways in Animal Models

In animal models, 2-[(2,6-difluorobenzoyl)amino]acetic acid is expected to undergo several metabolic transformations. The primary metabolic pathways for benzoylurea (B1208200) compounds, a class to which this chemical belongs, typically involve hydroxylation, amide cleavage, and conjugation. While specific data for this compound is limited, the metabolism of structurally related compounds, such as diflubenzuron (B1670561), provides insight into its likely fate in animal systems.

Hydroxylation: This process involves the introduction of a hydroxyl (-OH) group onto the aromatic ring of the molecule. This enzymatic reaction, primarily carried out by cytochrome P450 enzymes in the liver, increases the water solubility of the compound, facilitating its excretion.

Amide Cleavage: The amide bond in this compound is a potential site for enzymatic hydrolysis. This cleavage would break the molecule into two main fragments: 2,6-difluorobenzoic acid and glycine (B1666218). This is a common metabolic pathway for compounds containing amide linkages.

Conjugation: Following hydroxylation or amide cleavage, the resulting metabolites can undergo conjugation reactions. These reactions involve the attachment of endogenous molecules such as glucuronic acid or sulfate (B86663) to the metabolites. Conjugation further increases the water solubility of the metabolites, preparing them for elimination from the body, primarily through urine and feces.

Metabolic Pathway Description Potential Metabolites
HydroxylationAddition of a hydroxyl group to the difluorobenzoyl ring.Hydroxylated derivatives of the parent compound.
Amide CleavageBreaking of the amide bond connecting the difluorobenzoyl and acetic acid moieties.2,6-difluorobenzoic acid, Glycine
ConjugationAttachment of glucuronic acid or sulfate to metabolites.Glucuronide and sulfate conjugates of metabolites.

Environmental Transformation and Degradation Pathways

In the environment, this compound is subject to various transformation and degradation processes that determine its persistence and mobility. The key pathways include hydrolysis and photolysis.

Hydrolysis: The stability of the amide bond in this compound is pH-dependent. Under certain pH conditions in soil and water, this bond can undergo hydrolysis, breaking the molecule into 2,6-difluorobenzoic acid and glycine. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of microorganisms that can enzymatically facilitate this breakdown.

Photolysis: Exposure to sunlight can lead to the degradation of this compound. Photolysis, or photodegradation, involves the breakdown of the molecule by light energy. Studies on other benzoylurea pesticides have shown that photodegradation can involve cleavage of the urea (B33335) or amide bridge, as well as hydroxylation and dehalogenation of the aromatic ring. These processes result in the formation of various transformation products. The efficiency of photolysis is dependent on the intensity and wavelength of light, as well as the presence of other substances in the environment that can act as photosensitizers.

Degradation Pathway Description Potential Degradation Products
HydrolysisCleavage of the amide bond in the presence of water.2,6-difluorobenzoic acid, Glycine
PhotolysisDegradation by sunlight.Cleavage products of the amide bridge, hydroxylated and dehalogenated derivatives.

Bioavailability and Distribution in Non-Human Organisms

The extent to which this compound is taken up and distributed within non-human organisms is a key factor in assessing its potential for ecological effects.

Plants: Benzoylurea compounds generally have low systemic activity in plants, meaning they are not readily taken up by the roots and translocated throughout the plant. Any uptake that does occur is likely to be limited, with the compound primarily remaining in the soil or on the surface of the plant.

Aquatic Organisms: In aquatic environments, the bioavailability of this compound is influenced by its water solubility and partitioning behavior. Benzoylurea pesticides, in general, are known to have low to moderate potential for bioaccumulation in aquatic organisms. The degree of uptake and accumulation in organisms like fish and invertebrates will depend on the compound's specific physicochemical properties and the organism's ability to metabolize and excrete the substance. Due to their mode of action as chitin (B13524) synthesis inhibitors, benzoylurea compounds can have significant effects on molting invertebrates, such as crustaceans.

Organism Type Bioavailability and Distribution
PlantsLow systemic uptake and translocation is generally expected for benzoylurea compounds.
Aquatic OrganismsPotential for low to moderate bioaccumulation, with uptake influenced by the compound's properties and the organism's metabolism.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. These methods, based on the principles of quantum mechanics, can be used to determine a variety of molecular properties, such as optimized molecular geometry, charge distribution, and orbital energies. For 2-[(2,6-difluorobenzoyl)amino]acetic acid, these calculations would be crucial in elucidating the influence of the electron-withdrawing fluorine atoms on the benzoyl ring and the adjacent amide and carboxylic acid groups.

Conformational analysis is a key aspect of these calculations, as it aims to identify the most stable three-dimensional arrangements of the molecule, known as conformers. The flexibility of the bond between the amino acid moiety and the benzoyl group allows for multiple rotational isomers. Identifying the lowest energy conformers is essential, as these are the most likely to be biologically active.

Illustrative Data Table for Conformational Analysis: The following table is a hypothetical representation of data that could be generated from a conformational analysis of this compound.

Conformer Dihedral Angle (°) Relative Energy (kcal/mol) Population (%)
1 178.5 0.00 75.2
2 -65.2 1.25 15.8
3 70.1 1.35 9.0

This hypothetical data suggests that Conformer 1 is the most stable and therefore the most abundant at equilibrium.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and a protein target. researchgate.net For this compound, docking studies could be employed to screen for potential biological targets, such as enzymes or receptors. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity.

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein interaction. frontiersin.org MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked complex and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. frontiersin.org This can reveal how the compound might alter the protein's function.

Illustrative Data Table for Molecular Docking: The following table is a hypothetical representation of docking results for this compound against a potential protein target.

Protein Target Docking Score (kcal/mol) Key Interacting Residues
Enzyme X -8.5 Arg122, Tyr234, Phe356
Receptor Y -7.2 Ser98, Trp150, Leu201
Kinase Z -6.9 Val45, Asp110, Ile167

In this hypothetical scenario, Enzyme X shows the most favorable docking score, suggesting it could be a primary biological target.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By analyzing a dataset of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

For this compound, a QSAR study would involve a series of structurally related analogues. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors could include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). Statistical methods are then used to correlate these descriptors with the observed biological activity, resulting in a predictive model. Such a model could be invaluable for designing new derivatives of this compound with potentially improved activity.

Illustrative Data Table for QSAR Descriptors: The following table provides examples of molecular descriptors that would be relevant in a QSAR study of this compound and its analogues.

Compound LogP Molecular Weight Polar Surface Area (Ų) Predicted Activity
This compound 1.85 215.15 69.11 5.6
Analogue 1 2.10 229.18 69.11 6.2
Analogue 2 1.60 201.12 72.14 5.1

This illustrative table showcases how different structural modifications affect the physicochemical properties and, consequently, the predicted biological activity.

Advanced Analytical Methodologies for Research

Chromatographic and Spectroscopic Techniques for Metabolite Identification

The identification and quantification of metabolites like 2-[(2,6-difluorobenzoyl)amino]acetic Acid in complex biological matrices require powerful separation and detection techniques. Chromatography, for separation, and spectroscopy, for detection and identification, are the cornerstones of modern metabolite analysis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for separating non-volatile compounds from intricate mixtures. nih.govepa.gov For amino acid derivatives, reversed-phase HPLC using a C18 column is a common approach, often employing a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) to achieve effective separation. epa.gov

Due to the fact that most amino acids lack a strong UV chromophore, their detection can be challenging. thermofisher.com To overcome this, pre-column derivatization is a widely used strategy. Reagents such as 9-fluorenylmethyl chloroformate (FMOC) or o-phthalaldehyde (B127526) (OPA) react with the amino group to attach a moiety that is highly responsive to UV or fluorescence detectors, thereby significantly enhancing sensitivity and selectivity. agilent.comnih.gov The use of derivatizing agents like 2-(9-anthryl)ethyl chloroformate (AEOC), which has a very high molar absorptivity, allows for detection at nanomolar levels with UV absorbance. nih.gov

Thin-Layer Chromatography (TLC) serves as a complementary or alternative method. nih.gov Two-dimensional TLC, for instance, can provide excellent separation of amino acids in complex samples like bacterial cell wall hydrolysates by using different solvent systems in each dimension. scispace.com

Following chromatographic separation, spectroscopic detectors are employed for identification and quantification. A UV-Diode Array Detector (DAD) can provide spectral information, aiding in peak identification. epa.gov Fluorescence detectors offer higher sensitivity for compounds that are naturally fluorescent or have been derivatized with a fluorescent tag. agilent.com

Table 1: Overview of Chromatographic Techniques for Amino Acid Derivative Analysis

TechniqueStationary PhaseCommon Mobile PhaseDetection MethodKey Advantage
HPLCReversed-Phase (e.g., C18)Methanol/Water or Acetonitrile/Water GradientUV-DAD, Fluorescence, Mass SpectrometryHigh resolution and quantification accuracy. epa.gov
TLCCellulose, Silica GelMixture of organic solvents (e.g., n-butanol, acetic acid, water)Ninhydrin spray, UV lightSimplicity, low cost, and rapid screening. nih.gov
GCHP-5 (cross-linked phenyl methyl siloxane)Inert carrier gas (e.g., Nitrogen, Helium)Flame Ionization Detector (FID), Mass SpectrometryHigh separation efficiency for volatile compounds (requires derivatization for amino acids). researchgate.net

Radiotracer Studies in Metabolic Fate Elucidation

Radiotracer studies are indispensable for elucidating the metabolic fate of a parent compound and its resulting metabolites, including this compound. These studies involve synthesizing the parent insecticide, such as Diflubenzuron (B1670561), with a radioactive isotope like Carbon-14 (¹⁴C) or Tritium (³H) incorporated into its structure. nih.gov

When the radiolabeled compound is administered to a test organism, its pathway through the body—absorption, distribution, metabolism, and excretion (ADME)—can be meticulously tracked by measuring the radioactivity in various biological samples such as urine, feces, blood, and tissues. nih.govresearchgate.net This technique allows for a quantitative mass balance analysis, determining the percentage of the administered dose that is absorbed, eliminated, or retained in the body. nih.gov

For instance, metabolic studies of ¹⁴C-labeled Diflubenzuron in swine and rats have shown that the compound is metabolized and excreted, with the majority of the dose being recovered in the feces and a smaller percentage in the urine. nih.govresearchgate.net By analyzing the radioactive components in the excreta, researchers can identify the chemical structures of the metabolites. These studies have confirmed that a primary metabolic pathway for Diflubenzuron involves the cleavage of the ureido bridge, leading to the formation of metabolites like 2,6-difluorobenzoic acid. nih.govresearchgate.net This acid is a direct precursor to this compound, which is formed via conjugation with the amino acid glycine (B1666218). Radiotracer analysis combined with chromatography allows for the isolation and subsequent identification of these metabolic products.

Table 2: Illustrative Data from a Radiotracer Study of Diflubenzuron in Rats

ParameterFindingImplication for Metabolite Analysis
AbsorptionDiminished with increasing dose (from ~50% at 4 mg/kg to ~4% at 900 mg/kg). nih.govMetabolite concentrations in urine and bile are dose-dependent.
ExcretionAlmost complete within 72 hours. nih.govDefines the optimal time frame for collecting biological samples.
Metabolic Pathway~20% of the dose undergoes scission of the ureido bridge. nih.govConfirms the production of the 2,6-difluorobenzoyl moiety, the precursor for the target metabolite.
Key Metabolite Identified2,6-difluorobenzoic acid was a major scission product found in urine. nih.govProvides direct evidence of the precursor available for glycine conjugation to form this compound.

Mass Spectrometry-Based Metabolomics Approaches

Mass spectrometry (MS) is a highly sensitive and specific analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a formidable tool for identifying and quantifying metabolites in complex biological samples. nih.gov

For targeted analysis, tandem mass spectrometry (LC-MS/MS) is often used. In this approach, a specific metabolite like this compound is selected in the first mass spectrometer (precursor ion), fragmented, and a specific fragment ion (product ion) is monitored in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for accurate quantification even at very low concentrations. nih.gov

Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological system. Untargeted metabolomics studies, often using high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap analyzers coupled with UPLC, aim to capture a snapshot of the entire metabolome. nih.gov In the context of pesticide exposure, this approach can identify global changes in metabolic pathways, including amino acid metabolism. nih.govscielo.org.co By comparing the metabolic profiles of exposed and non-exposed individuals, it is possible to identify potential biomarkers of exposure or effect, with this compound being a candidate biomarker for exposure to specific benzoylurea (B1208200) pesticides.

Table 3: Proposed Mass Spectrometry Parameters for Analyzing this compound

ParameterTechnique/SettingPurpose
IonizationElectrospray Ionization (ESI)Efficiently ionizes polar molecules like amino acid derivatives, suitable for LC-MS interface. nih.gov
PolarityNegative Ion ModeThe carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, providing a strong signal.
Analysis ModeTandem MS (MS/MS)Provides structural information and high selectivity for quantification. nih.gov
Precursor Ion (MS1)m/z corresponding to [M-H]⁻Selects the intact ionized metabolite for fragmentation.
Product Ion(s) (MS2)Specific fragments from the precursorConfirms the identity of the compound and is used for quantification in MRM mode.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for 2-[(2,6-Difluorobenzoyl)amino]acetic Acid Analogues

While the primary mode of action for benzoylurea (B1208200) compounds is the inhibition of chitin (B13524) synthesis, an essential process in the insect molting, the precise molecular target has been a subject of ongoing investigation. nih.gov This has led researchers to explore alternative and novel biological targets to develop next-generation insecticides with potentially improved properties.

A significant breakthrough in this area has been the identification of the sulfonylurea receptor (SUR) protein as a key target for benzoylurea insecticides like diflubenzuron (B1670561). nih.govresearchgate.net The SUR protein is a regulatory subunit of ATP-sensitive potassium (KATP) channels. wikipedia.org Research has demonstrated that diflubenzuron can competitively displace the binding of glibenclamide, a typical sulfonylurea drug, to the SUR protein in insects such as Drosophila melanogaster and Blattella germanica. nih.gov This interaction with the SUR protein is believed to be the underlying cause of the inhibitory effect on chitin synthesis. nih.govresearchgate.net This discovery has opened up a new avenue for the rational design of more potent and selective analogues of this compound.

Building on this, the concept of a bipartite model of the sulfonylurea receptor binding site is guiding the design of new benzoylphenylurea (B10832687) (BPU) analogues. benthamdirect.comresearchgate.net This model suggests a multifaceted binding pocket, and researchers are synthesizing novel benzoylureas with modified structures, such as those containing carbamate (B1207046) groups, to enhance their interaction with this target. benthamdirect.comresearchgate.net The aim is to develop compounds with improved insecticidal activity against a broad spectrum of pests. benthamdirect.com

Beyond the SUR protein, the broader field of insect growth regulators (IGRs) is exploring other potential targets that could be relevant for analogues of this compound. These emerging targets include:

Ecdysone Receptor (EcR): This receptor is crucial for the molting process in insects, and its agonists and antagonists can disrupt normal development. nih.govacs.org

Chitinase (B1577495): This enzyme is involved in the breakdown of old cuticle during molting. Inhibitors of chitinase could complement the action of chitin synthesis inhibitors. nih.govacs.org

Succinate Dehydrogenase (SDH): Some recent studies on novel benzoylurea derivatives containing a pyrimidine (B1678525) moiety have suggested potential antifungal activity through the inhibition of SDH, indicating that analogues could be designed with a broader spectrum of activity. nih.gov

The exploration of these novel targets, particularly the sulfonylurea receptor, represents a pivotal shift in the development of benzoylurea-based insecticides. By moving beyond the traditional understanding of chitin synthesis inhibition, researchers can design more sophisticated and effective molecules for pest management.

Development of Advanced Synthetic Strategies for Complex Architectures

The synthesis of novel analogues of this compound with enhanced biological activity and tailored properties necessitates the development of advanced and efficient synthetic strategies. The core structure, featuring a difluorobenzoyl moiety linked to an amino acid, provides a versatile scaffold for chemical modification.

Future synthetic efforts are likely to focus on several key areas:

Asymmetric Synthesis: The introduction of chiral centers into the amino acid portion or side chains of the molecule can have a profound impact on biological activity. The development of stereoselective synthetic methods will be crucial for accessing enantiomerically pure analogues and for conducting detailed structure-activity relationship (SAR) studies.

Combinatorial Chemistry and High-Throughput Synthesis: To efficiently explore a large chemical space and identify lead compounds with desired properties, combinatorial approaches coupled with high-throughput screening will be invaluable. This will enable the rapid generation of libraries of diverse analogues for biological evaluation.

Novel Fluorination Techniques: The presence of the difluorobenzoyl group is critical for the activity of many benzoylurea insecticides. Advances in fluorination chemistry will allow for the introduction of fluorine atoms at different positions and in various chemical environments, providing a powerful tool for fine-tuning the electronic and steric properties of the molecule.

Late-Stage Functionalization: The ability to modify complex molecular scaffolds in the final steps of a synthetic sequence is highly desirable. The development of robust late-stage functionalization methods will facilitate the rapid diversification of lead compounds and the synthesis of analogues that would be difficult to access through traditional linear syntheses.

Flow Chemistry and Process Optimization: For the sustainable and scalable production of promising candidates, the adoption of flow chemistry techniques can offer significant advantages in terms of safety, efficiency, and reproducibility.

By embracing these advanced synthetic strategies, chemists will be able to construct increasingly complex and diverse architectures based on the this compound scaffold, paving the way for the discovery of next-generation agrochemicals.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A deeper understanding of the precise mechanisms of action, potential off-target effects, and the development of resistance to this compound and its analogues can be achieved through the integration of multi-omics data. This systems-level approach provides a holistic view of the biological response to a chemical entity.

Future research in this area will likely involve the following:

Transcriptomics: Analyzing changes in gene expression in target organisms upon exposure to the compound can reveal the molecular pathways that are perturbed. This can help to identify not only the primary target but also secondary and downstream effects.

Metabolomics: Analyzing the metabolic fingerprint of an organism can reveal alterations in biochemical pathways. This can provide a sensitive readout of the physiological state of the organism and can help to identify biomarkers of exposure and effect.

Genomics: Sequencing the genomes of resistant pest populations can help to identify the genetic mutations that confer resistance. This information is crucial for developing strategies to manage and overcome resistance.

By integrating data from these different "omics" platforms, researchers can construct comprehensive models of how this compound analogues interact with biological systems. This integrated approach will be instrumental in identifying novel targets, understanding resistance mechanisms, and predicting potential ecotoxicological effects, ultimately leading to the development of safer and more effective agrochemicals.

Applications in Agrochemical and Biopesticide Research Mechanisms

The primary application of compounds related to this compound lies within the agrochemical sector as insect growth regulators. Their mode of action, which targets a process specific to arthropods, generally results in low toxicity to mammals and other non-target organisms. wikipedia.org

Future research will likely focus on expanding and refining their application in several key areas:

Integrated Pest Management (IPM) Programs: Benzoylurea insecticides are well-suited for inclusion in IPM strategies due to their selectivity and novel mode of action, which can help to manage the development of resistance to other classes of insecticides. wikipedia.org

Broad-Spectrum and Niche Applications: While effective against a range of lepidopteran and coleopteran pests, research into formulating and applying analogues of this compound for the control of other significant agricultural and public health pests will continue.

Biopesticide Formulations: There is a growing interest in developing more environmentally friendly pesticide formulations. Research into the development of controlled-release formulations, nano-formulations, and combinations with other biopesticides could enhance the efficacy and sustainability of these compounds.

Fungicidal and Other Activities: As suggested by preliminary research into some benzoylurea derivatives, there may be potential for developing analogues with a broader spectrum of activity, including fungicidal properties. nih.gov This could lead to the development of single-molecule solutions for the control of multiple plant pathogens.

Resistance Management: The development of resistance is a constant challenge in pest control. Continued research into the mechanisms of resistance to benzoylurea insecticides is essential for developing strategies to prolong their effectiveness. This includes monitoring for resistance in field populations and developing new analogues that can overcome existing resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2,6-difluorobenzoyl)amino]acetic Acid, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via acylation of glycine derivatives using 2,6-difluorobenzoyl chloride. Key steps include:

  • Activation : Use coupling agents like EDC/HOBt to facilitate amide bond formation between glycine and the benzoyl chloride derivative .
  • Purification : Silica gel chromatography (eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.
  • Yield Optimization : Control reaction temperature (0–5°C) to minimize hydrolysis of the acyl chloride intermediate .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR confirm the benzoyl group (aromatic protons at δ 7.2–7.8 ppm) and glycine backbone (α-CH2_2 at δ 3.8–4.2 ppm) .
  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient elution) for purity assessment (retention time ~8–10 min) .
  • Mass Spectrometry : ESI-MS in negative ion mode ([M-H]^-) confirms molecular weight (theoretical: 243.18 g/mol) .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Stability Testing :

  • Experimental Design : Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC over 24–72 hours.
  • Findings : Degradation accelerates at alkaline pH (>8) due to hydrolysis of the amide bond. Store solutions at pH 4–6 (4°C) for short-term stability .

Advanced Research Questions

Q. What strategies resolve contradictory LogD values reported for this compound in different studies?

  • Data Reconciliation :

  • LogD Measurement : Use shake-flask methods with octanol/water partitioning at pH 5.5 and 7.4. Contradictions arise from ionization states; the compound’s LogD decreases at higher pH due to deprotonation of the carboxylic acid group (e.g., LogD 1.84 at pH 5.5 vs. 0.49 at pH 7.4) .
  • Validation : Compare with computational models (e.g., ACD/Labs or MarvinSuite) to align experimental and predicted values .

Q. How can computational modeling predict the compound’s interaction with biological targets like p38 MAP kinase?

  • Molecular Docking Protocol :

  • Target Preparation : Retrieve p38 MAP kinase structure (PDB ID: 1A9U) and optimize protonation states using MOE or AutoDock Tools.
  • Docking : Use the benzoyl group as an anchor for hydrophobic interactions in the ATP-binding pocket. MD simulations (50 ns) assess binding stability .
  • Validation : Correlate docking scores with in vitro kinase inhibition assays (IC50_{50} determination) .

Q. What in vitro and in vivo models are suitable for evaluating metabolic stability and toxicity?

  • Experimental Design :

  • In Vitro : Use human liver microsomes (HLM) to measure intrinsic clearance. Monitor CYP450-mediated metabolism via LC-MS/MS .
  • In Vivo : Administer the compound to rodents (10–50 mg/kg) and collect plasma/tissue samples for pharmacokinetic profiling (AUC, t1/2_{1/2}) .
  • Toxicity : Assess hepatotoxicity via ALT/AST levels and histopathology .

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Reactant of Route 1
Reactant of Route 1
2-[(2,6-difluorobenzoyl)amino]acetic Acid
Reactant of Route 2
Reactant of Route 2
2-[(2,6-difluorobenzoyl)amino]acetic Acid

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